Diethyl 2-amino-4,5,6,7-tetrahydrobenzo-[b]thiophene-3,5-dicarboxylate
Overview
Description
Diethyl 2-amino-4,5,6,7-tetrahydrobenzo-[b]thiophene-3,5-dicarboxylate is a useful research compound. Its molecular formula is C14H19NO4S and its molecular weight is 297.37 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of Diethyl 2-amino-4,5,6,7-tetrahydrobenzo-[b]thiophene-3,5-dicarboxylate is the Nuclear factor erythroid 2-related factor 2 (NRF2) . NRF2 is a transcription factor that plays a crucial role in cellular defense against oxidative stress by regulating the expression of antioxidant proteins .
Mode of Action
This compound activates NRF2 via a non-electrophilic mechanism . It disrupts the interaction between NRF2 and its inhibitor, Kelch-like ECH-associated protein 1 (KEAP1), thereby freeing NRF2 to move into the nucleus and activate the transcription of antioxidant genes .
Biochemical Pathways
Upon activation, NRF2 triggers the transcription of various antioxidant and cytoprotective genes, including NAD(P)H quinone dehydrogenase 1 (NQO1) and heme oxygenase 1 (HO-1) . These enzymes play a vital role in neutralizing reactive oxygen species and reducing oxidative stress, thereby protecting cells from damage .
Pharmacokinetics
The compound exhibits good pharmacokinetic properties. It is moderately stable in liver microsomes, suggesting it may have a reasonable metabolic stability . .
Result of Action
The activation of NRF2 by this compound leads to a decrease in oxidative stress and inflammation. It has been shown to inhibit inflammation in macrophages stimulated by Escherichia coli Lipopolysaccharide (LPSEc) . The compound also reverses the elevated levels of pro-inflammatory cytokines (IL-1β, IL-6, TNF-α, and IFN-γ) and inflammatory mediators (PGE2, COX-2, and NF-kB) .
Biochemical Analysis
Biochemical Properties
Diethyl 2-amino-4,5,6,7-tetrahydrobenzo-[b]thiophene-3,5-dicarboxylate plays a significant role in biochemical reactions, particularly in the modulation of enzyme activities. It interacts with various enzymes, including NAD(P)H quinone dehydrogenase 1 (NQO1) and heme oxygenase 1 (HO-1), by activating the nuclear factor erythroid 2-related factor 2 (NRF2) pathway . This interaction leads to the upregulation of antioxidant response elements, providing a protective effect against oxidative stress. Additionally, the compound has been shown to interfere with the Kelch-like ECH-associated protein 1 (KEAP1), disrupting its interaction with NRF2 and thereby enhancing the cellular antioxidant response .
Cellular Effects
This compound exerts various effects on different cell types and cellular processes. It has been observed to influence cell signaling pathways, particularly those involved in the inflammatory response. The compound activates the NRF2 pathway, leading to the expression of genes that encode for antioxidant proteins and enzymes . This activation results in the reduction of pro-inflammatory cytokines such as IL-1β, IL-6, TNF-α, and IFN-γ, as well as inflammatory mediators like PGE2, COX-2, and NF-κB . These effects contribute to the compound’s anti-inflammatory properties and its potential therapeutic applications in inflammatory diseases.
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with the KEAP1-NRF2 complex. By binding to the Kelch domain of KEAP1, the compound prevents the ubiquitination and subsequent degradation of NRF2 . This stabilization of NRF2 allows it to translocate to the nucleus, where it binds to antioxidant response elements (ARE) in the promoter regions of target genes. The upregulation of these genes leads to increased production of antioxidant proteins and enzymes, enhancing the cell’s ability to combat oxidative stress .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over various time periods. The compound has shown stability under standard laboratory conditions, with minimal degradation observed over time . Long-term studies have indicated that the compound maintains its efficacy in modulating cellular antioxidant responses, with sustained activation of the NRF2 pathway and consistent reduction in oxidative stress markers . These findings suggest that the compound is suitable for prolonged use in biochemical research and potential therapeutic applications.
Dosage Effects in Animal Models
Studies on the dosage effects of this compound in animal models have revealed a dose-dependent response. At lower doses, the compound effectively activates the NRF2 pathway and reduces oxidative stress without causing significant toxicity . At higher doses, some adverse effects have been observed, including hepatotoxicity and gastrointestinal disturbances . These findings highlight the importance of optimizing dosage to achieve therapeutic benefits while minimizing potential side effects.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily those related to its antioxidant properties. The compound is metabolized by liver enzymes, including cytochrome P450 isoforms, which facilitate its biotransformation and elimination . The metabolites of the compound retain some of its biological activity, contributing to its overall efficacy in reducing oxidative stress and inflammation . Additionally, the compound’s interaction with NRF2 and subsequent activation of antioxidant response elements further modulate metabolic flux and metabolite levels within the cell .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are facilitated by various transporters and binding proteins. The compound is known to interact with organic anion-transporting polypeptides (OATPs) and multidrug resistance-associated proteins (MRPs), which aid in its cellular uptake and distribution . Once inside the cell, the compound accumulates in the cytoplasm and nucleus, where it exerts its effects on the NRF2 pathway . This distribution pattern is crucial for its role in modulating cellular antioxidant responses and reducing oxidative stress.
Subcellular Localization
This compound is primarily localized in the cytoplasm and nucleus of cells. The compound’s subcellular localization is influenced by its interaction with KEAP1 and NRF2, which directs it to specific compartments within the cell . Post-translational modifications, such as phosphorylation, also play a role in its targeting and activity . The compound’s presence in the nucleus is essential for its function in activating antioxidant response elements and upregulating the expression of genes involved in oxidative stress defense .
Properties
IUPAC Name |
diethyl 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3,5-dicarboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO4S/c1-3-18-13(16)8-5-6-10-9(7-8)11(12(15)20-10)14(17)19-4-2/h8H,3-7,15H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQRJDRBGMXCCCF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCC2=C(C1)C(=C(S2)N)C(=O)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.37 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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